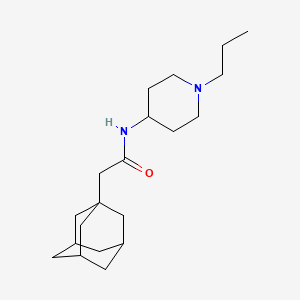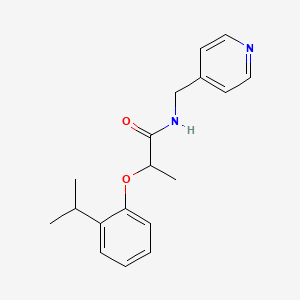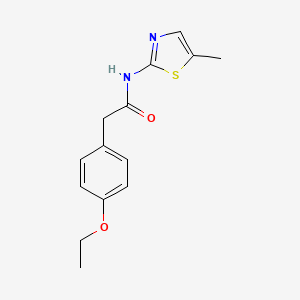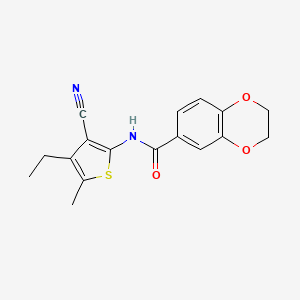![molecular formula C14H19N3OS B4433293 N-[3-(1H-imidazol-1-yl)propyl]-5-propyl-3-thiophenecarboxamide](/img/structure/B4433293.png)
N-[3-(1H-imidazol-1-yl)propyl]-5-propyl-3-thiophenecarboxamide
描述
N-[3-(1H-imidazol-1-yl)propyl]-5-propyl-3-thiophenecarboxamide, also known as PTZ-TP or TPU-0033, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a member of the thiophene family of compounds, which are known for their diverse biological activities. PTZ-TP has been found to exhibit a range of pharmacological effects, including anticonvulsant, anxiolytic, and antidepressant properties. In
科学研究应用
N-[3-(1H-imidazol-1-yl)propyl]-5-propyl-3-thiophenecarboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticonvulsant properties in animal models of epilepsy, making it a promising candidate for the treatment of seizures. Additionally, N-[3-(1H-imidazol-1-yl)propyl]-5-propyl-3-thiophenecarboxamide has been shown to have anxiolytic and antidepressant effects, suggesting that it may be useful in the treatment of anxiety and depression. N-[3-(1H-imidazol-1-yl)propyl]-5-propyl-3-thiophenecarboxamide has also been found to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases.
作用机制
The exact mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]-5-propyl-3-thiophenecarboxamide is not fully understood. However, it is thought to act on the GABAergic system, which is involved in the regulation of neuronal excitability. N-[3-(1H-imidazol-1-yl)propyl]-5-propyl-3-thiophenecarboxamide has been found to increase GABAergic neurotransmission, which may contribute to its anticonvulsant and anxiolytic effects. Additionally, N-[3-(1H-imidazol-1-yl)propyl]-5-propyl-3-thiophenecarboxamide has been found to modulate the activity of ion channels, which may also contribute to its pharmacological effects.
Biochemical and Physiological Effects:
N-[3-(1H-imidazol-1-yl)propyl]-5-propyl-3-thiophenecarboxamide has been found to have a range of biochemical and physiological effects. It has been shown to increase GABAergic neurotransmission, which may contribute to its anticonvulsant and anxiolytic effects. Additionally, N-[3-(1H-imidazol-1-yl)propyl]-5-propyl-3-thiophenecarboxamide has been found to modulate the activity of ion channels, which may also contribute to its pharmacological effects. N-[3-(1H-imidazol-1-yl)propyl]-5-propyl-3-thiophenecarboxamide has also been found to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One of the advantages of N-[3-(1H-imidazol-1-yl)propyl]-5-propyl-3-thiophenecarboxamide is that it exhibits a range of pharmacological effects, making it a versatile compound for use in laboratory experiments. Additionally, N-[3-(1H-imidazol-1-yl)propyl]-5-propyl-3-thiophenecarboxamide has been found to be relatively safe and well-tolerated in animal models, which may make it a promising candidate for further development as a therapeutic agent. However, one limitation of N-[3-(1H-imidazol-1-yl)propyl]-5-propyl-3-thiophenecarboxamide is that its mechanism of action is not fully understood, which may make it difficult to optimize for specific therapeutic applications.
未来方向
There are several future directions for research on N-[3-(1H-imidazol-1-yl)propyl]-5-propyl-3-thiophenecarboxamide. One area of interest is the development of N-[3-(1H-imidazol-1-yl)propyl]-5-propyl-3-thiophenecarboxamide as a therapeutic agent for the treatment of epilepsy. Additionally, N-[3-(1H-imidazol-1-yl)propyl]-5-propyl-3-thiophenecarboxamide may be useful in the treatment of anxiety and depression, and further research is needed to explore its potential in these areas. Another area of interest is the development of N-[3-(1H-imidazol-1-yl)propyl]-5-propyl-3-thiophenecarboxamide as a neuroprotective agent for the treatment of neurodegenerative diseases. Finally, further research is needed to fully understand the mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]-5-propyl-3-thiophenecarboxamide, which may help to optimize its pharmacological effects for specific therapeutic applications.
In conclusion, N-[3-(1H-imidazol-1-yl)propyl]-5-propyl-3-thiophenecarboxamide is a promising chemical compound that has been extensively studied for its potential therapeutic applications. It exhibits a range of pharmacological effects, including anticonvulsant, anxiolytic, and antidepressant properties, and has been found to have neuroprotective effects. While its mechanism of action is not fully understood, N-[3-(1H-imidazol-1-yl)propyl]-5-propyl-3-thiophenecarboxamide is a versatile compound for use in laboratory experiments and may have several potential therapeutic applications. Further research is needed to fully understand the mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]-5-propyl-3-thiophenecarboxamide and to explore its potential as a therapeutic agent.
属性
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-5-propylthiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3OS/c1-2-4-13-9-12(10-19-13)14(18)16-5-3-7-17-8-6-15-11-17/h6,8-11H,2-5,7H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTXPCVZPXSHEAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=CS1)C(=O)NCCCN2C=CN=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{4-[(4-chloro-3-methylphenoxy)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B4433213.png)

![1-[2-(4-chloro-3-methylphenoxy)butanoyl]piperidine](/img/structure/B4433248.png)
![2-[4-(1-adamantylacetyl)-1-piperazinyl]pyrimidine](/img/structure/B4433256.png)
![3-ethyl-5-methyl-N-[3-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide](/img/structure/B4433264.png)
![2-(3-{1-[(6-methyl-2-pyridinyl)methyl]-1H-pyrazol-3-yl}phenyl)-4-(trifluoromethyl)pyrimidine](/img/structure/B4433276.png)


![N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)tetrahydro-2-furancarboxamide](/img/structure/B4433291.png)


![isopropyl 4-ethyl-5-methyl-2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B4433318.png)
![1-[(5-ethyl-2-thienyl)carbonyl]-4-(methylsulfonyl)piperazine](/img/structure/B4433322.png)
